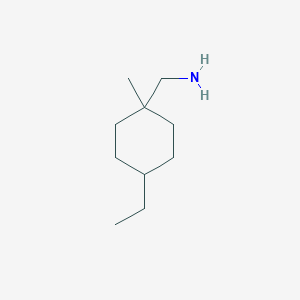
Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides as the starting material.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo further reduction to modify the pyrrolidine ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like benzyl halides and other alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carbonyl compound, while substitution reactions can introduce various functional groups to the benzyl moiety .
Aplicaciones Científicas De Investigación
Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-5-methylpyrrolidin-3-yl)methanol: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
(3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group, which may affect its reactivity and interactions.
Uniqueness
Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its chiral nature and the presence of both benzyl and hydroxymethyl groups make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
[(3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(10-15)9-14(11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1 |
Clave InChI |
XTACUFSBKWAURO-WCQYABFASA-N |
SMILES isomérico |
C[C@H]1C[C@H](CN1CC2=CC=CC=C2)CO |
SMILES canónico |
CC1CC(CN1CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279155.png)

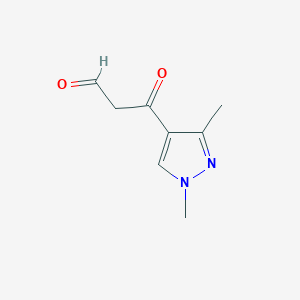
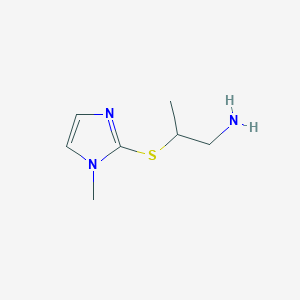
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
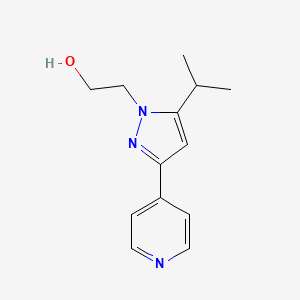

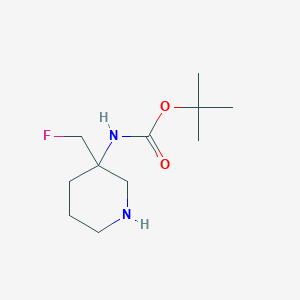

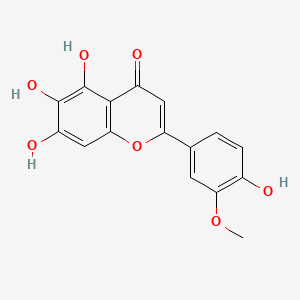
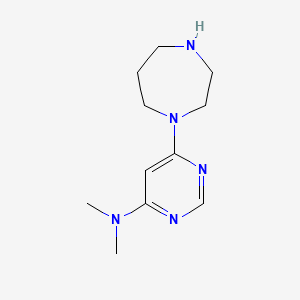
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
